WK369

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

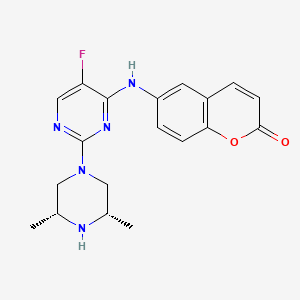

C19H20FN5O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one |

InChI |

InChI=1S/C19H20FN5O2/c1-11-9-25(10-12(2)22-11)19-21-8-15(20)18(24-19)23-14-4-5-16-13(7-14)3-6-17(26)27-16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,23,24)/t11-,12+ |

InChI Key |

SPVKGKADLFNXQB-TXEJJXNPSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)C=C4)F |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of WK369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WK369 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. It exhibits significant anti-tumor activity, particularly in ovarian cancer models, by inducing cell cycle arrest and apoptosis. This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information is compiled from publicly available research, presenting quantitative data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

B-cell lymphoma 6 (BCL6) is a zinc finger transcriptional repressor that plays a critical role in the development and maturation of germinal center B-cells. Its aberrant expression has been implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and, more recently, solid tumors such as ovarian cancer. BCL6 promotes oncogenesis by repressing the expression of tumor suppressor genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, BCL6 has emerged as a promising therapeutic target. This compound was developed as a small molecule inhibitor designed to specifically disrupt the protein-protein interactions essential for BCL6's repressive function.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the targeted inhibition of the BCL6-corepressor interaction.

Direct Binding to the BCL6-BTB Domain

This compound directly binds to the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of BCL6. The BTB domain is crucial for the homodimerization of BCL6 and the recruitment of corepressor complexes, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors). Surface Plasmon Resonance (SPR) analysis has confirmed the direct binding of this compound to the BCL6-BTB domain.

Disruption of the BCL6-SMRT Interaction

By occupying the corepressor binding groove on the BCL6-BTB domain, this compound competitively inhibits the interaction between BCL6 and the SMRT corepressor. This disruption is a key event that alleviates the transcriptional repression mediated by BCL6. Co-immunoprecipitation experiments have demonstrated a significant reduction in the association of BCL6 and SMRT in the presence of this compound.

Reactivation of BCL6 Target Genes

The dissociation of the corepressor complex from BCL6 leads to the derepression and subsequent reactivation of BCL6 target genes. Key reactivated genes include:

-

p53: A critical tumor suppressor that governs cell cycle arrest and apoptosis.

-

ATR (Ataxia Telangiectasia and Rad3-related): A key regulator of the DNA damage response.

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that controls cell cycle progression.

Quantitative reverse transcription PCR (RT-qPCR) has shown a significant upregulation of these target genes in ovarian cancer cells upon treatment with this compound.

Cellular Effects of this compound

The reactivation of tumor suppressor genes by this compound translates into several observable anti-cancer effects at the cellular level.

Inhibition of Cell Proliferation

This compound effectively inhibits the proliferation of various cancer cell lines, particularly those with high BCL6 expression. MTS assays have been utilized to determine the anti-proliferative activity of this compound across a panel of ovarian cancer cell lines. Notably, the inhibitory effect of this compound is more potent than the first-generation BCL6 inhibitor, FX1.

Induction of Cell Cycle Arrest

By upregulating CDKN1A and p53, this compound induces cell cycle arrest, primarily at the S phase, in ovarian cancer cells. This effect has been confirmed through flow cytometry analysis.

Induction of Apoptosis

This compound promotes programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is mediated by the reactivation of pro-apoptotic genes regulated by BCL6. Western blot analysis has shown the activation of apoptosis-related proteins such as PARP upon this compound treatment.

Inhibition of Migration and Invasion

In addition to its effects on cell proliferation and survival, this compound also impedes the migratory and invasive capabilities of ovarian cancer cells, as demonstrated by transwell cell invasion assays.

Suppression of Downstream Signaling Pathways

Mechanistic studies have revealed that this compound also suppresses the crosstalk between BCL6 and pro-survival signaling pathways, including the BCL6-AKT and BCL6-MEK/ERK pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Analyte | Ligand | Value | Assay |

| KD | This compound | BCL6-BTB Domain | 1.89 µM | SPR |

Table 2: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay |

| ES-2 | 2.5 | MTS |

| SKOV3 | 5.0 | MTS |

| CAOV3 | 7.5 | MTS |

| OVCAR3 | 10.0 | MTS |

| A2780 | 12.5 | MTS |

Table 3: Cytotoxicity of this compound in Normal Human Cell Lines

| Cell Line | IC50 (µM) | Assay |

| HUVEC | > 40 | MTS |

| HEK293T | > 40 | MTS |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Analysis

-

Objective: To determine the binding affinity of this compound to the BCL6-BTB domain.

-

Instrumentation: Biacore T200 instrument with a CM5 sensor chip.

-

Procedure:

-

The BCL6-BTB protein is immobilized on the CM5 sensor chip.

-

Serially diluted concentrations of this compound, dissolved in PBS with 5% DMSO, are injected into the flow system at a flow rate of 30 µL/min.

-

The association time is set to 60 seconds, and the dissociation time is set to 30 seconds.

-

A solvent correction is performed to account for the presence of DMSO.

-

The binding sensorgram is recorded, and the equilibrium dissociation constant (KD) is calculated.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Objective: To screen for and characterize inhibitors of the BCL6-BTB and SMRT interaction.

-

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Disruption of the interaction by an inhibitor leads to a decrease in the HTRF signal.

-

General Protocol:

-

Recombinant BCL6-BTB protein and a peptide derived from the SMRT corepressor are used.

-

The BCL6-BTB protein is labeled with a donor fluorophore (e.g., Europium cryptate), and the SMRT peptide is labeled with an acceptor fluorophore (e.g., d2).

-

The proteins and varying concentrations of the test compound (this compound) are incubated together in a microplate.

-

The HTRF signal is read on a compatible plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Viability (MTS) Assay

-

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 48-72 hours.

-

After the treatment period, an MTS reagent is added to each well and incubated for a specified time.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To investigate the effect of this compound on the interaction between BCL6 and SMRT in cells.

-

Procedure:

-

Ovarian cancer cells are treated with this compound (e.g., 5 µM for 24 hours).

-

The cells are lysed, and the protein concentration is determined.

-

The cell lysates are incubated with an anti-BCL6 antibody overnight to form immune complexes.

-

Protein A/G beads are added to precipitate the immune complexes.

-

The precipitates are washed, and the proteins are eluted and separated by SDS-PAGE.

-

Western blot analysis is performed using antibodies against BCL6 and SMRT to detect the co-precipitated proteins.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and toxicity of this compound in an animal model.

-

Model: Ovarian cancer-bearing mice (e.g., nude mice with subcutaneous xenografts of ovarian cancer cells).

-

Procedure:

-

Tumor cells are implanted into the mice.

-

Once the tumors reach a certain volume, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., by intraperitoneal injection at a dosage of 50 mg/kg/day for a specified duration).

-

Tumor growth is monitored regularly by measuring tumor volume.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and weighed.

-

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow: Co-Immunoprecipitation

Caption: Co-Immunoprecipitation Workflow.

Conclusion

This compound is a promising BCL6 inhibitor with a well-defined mechanism of action. By directly binding to the BCL6-BTB domain and disrupting its interaction with corepressors, this compound effectively reactivates key tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The preclinical data strongly support its potential as a therapeutic agent for ovarian cancer and possibly other BCL6-dependent malignancies. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits. There are currently no clinical trials specifically investigating this compound listed on ClinicalTrials.gov.

The BCL6 Inhibitor WK369: A Novel Strategy for Reactivation of p53, ATR, and CDKN1A in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The transcription factor B-cell lymphoma 6 (BCL6) is a key regulator of gene expression and a prominent oncogene implicated in the pathogenesis of various malignancies, including ovarian cancer. Its role in transcriptional repression often leads to the silencing of critical tumor suppressor pathways. This whitepaper details the mechanism and effects of WK369, a novel small molecule inhibitor of BCL6. This compound directly targets the BCL6-BTB domain, disrupting its interaction with the SMRT co-repressor complex. This action leads to the robust reactivation of the p53 tumor suppressor pathway, the DNA damage response mediator ATR, and the cyclin-dependent kinase inhibitor CDKN1A. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction

Ovarian cancer remains a significant clinical challenge with a high mortality rate, underscoring the urgent need for novel therapeutic strategies.[1] The transcription factor B-cell lymphoma 6 (BCL6) has emerged as a promising therapeutic target due to its overexpression in ovarian cancer and its association with poor prognosis and cisplatin resistance.[1][2] BCL6 functions as a transcriptional repressor, forming complexes with co-repressors like SMRT to silence the expression of target genes involved in cell cycle control, DNA damage response, and apoptosis.[1][2]

This compound is a novel, potent, and specific small molecule inhibitor of BCL6.[1][3] It has demonstrated significant anti-tumor activity in preclinical models of ovarian cancer by inducing cell cycle arrest and apoptosis.[1][4] The primary mechanism of action of this compound involves the disruption of the BCL6-SMRT interaction, leading to the derepression and subsequent reactivation of key tumor suppressor genes, including TP53, ATR, and CDKN1A.[1][5] This technical guide provides a detailed examination of the effects of this compound on these critical signaling pathways.

Mechanism of Action of this compound

This compound exerts its biological effects by directly interfering with the protein-protein interaction between the BTB domain of BCL6 and the SMRT co-repressor.[1][5] This targeted disruption is the initiating event that triggers a cascade of downstream effects, ultimately leading to the reactivation of BCL6 target genes.

Signaling Pathway

The signaling pathway initiated by this compound can be visualized as a linear progression from BCL6 inhibition to the activation of downstream tumor suppressor pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against ovarian cancer cells and its specific molecular interactions.

In Vitro Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of ovarian cancer cell lines using an MTS assay.

| Cell Line | IC50 (µM) |

| ES-2 | 0.87 |

| SKOV3 | 1.25 |

| MCAS | 1.56 |

| CAOV3 | 2.13 |

| OVCAR8 | 3.54 |

| IGROV-1 | 4.21 |

| Table 1: IC50 values of this compound in various ovarian cancer cell lines. |

Binding Affinity of this compound to BCL6-BTB Domain

Surface Plasmon Resonance (SPR) analysis was employed to measure the binding kinetics of this compound to the BCL6-BTB domain.

| Parameter | Value |

| KD (nM) | 28.9 |

| Table 2: Binding affinity (KD) of this compound for the BCL6-BTB domain.[6] |

Reactivation of BCL6 Target Genes by this compound

The ability of this compound to reactivate BCL6 target genes was assessed by RT-qPCR in Farage cells treated with varying concentrations of the inhibitor for 24 hours.[7]

| Gene | Fold Change (1 µM this compound) | Fold Change (5 µM this compound) |

| ATR | ~2.5 | ~4.0 |

| p53 | ~2.0 | ~3.5 |

| CDKN1A | ~3.0 | ~5.0 |

| Table 3: Fold-change in mRNA expression of BCL6 target genes upon treatment with this compound.[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

293T, Farage, ES-2, SKOV3, MCAS, CAOV3, OVCAR8, IGROV-1, and HaCaT cell lines were obtained from the American Type Culture Collection (ATCC).[2] All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

MTS Assay for Cell Viability

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO).

-

After 72 hours of incubation, 20 µL of MTS reagent (Promega) was added to each well.

-

Plates were incubated for 2 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader.

-

IC50 values were calculated using GraphPad Prism software.

-

Surface Plasmon Resonance (SPR) Assay

-

Instrument: Biacore T200 (GE Healthcare)

-

Sensor Chip: CM5

-

Procedure:

-

Recombinant BCL6-BTB protein was immobilized on the CM5 sensor chip using standard amine coupling chemistry.

-

A serial dilution of this compound in running buffer (PBS with 5% DMSO) was injected over the chip surface at a flow rate of 30 µL/min.

-

Association was monitored for 60 seconds, and dissociation was monitored for 30 seconds.

-

The sensorgrams were corrected for solvent effects.

-

The equilibrium dissociation constant (KD) was calculated using the Biacore T200 Evaluation Software.[8]

-

Co-Immunoprecipitation (Co-IP)

-

Procedure:

-

Ovarian cancer cells were treated with 5 µM this compound or DMSO for 24 hours.

-

Cells were lysed in IP lysis buffer.

-

Cell lysates were pre-cleared with Protein A/G agarose beads.

-

The supernatant was incubated with an anti-BCL6 antibody overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads were added and incubated for 2 hours at 4°C.

-

The beads were washed three times with lysis buffer.

-

Immunoprecipitated proteins were eluted by boiling in non-reducing sample buffer for 10 minutes.

-

Eluted proteins were analyzed by Western blotting with antibodies against BCL6 and SMRT.[7]

-

Western Blotting

-

Procedure:

-

Proteins from cell lysates or Co-IP eluates were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies (e.g., anti-p53, anti-ATR, anti-CDKN1A, anti-BCL6, anti-SMRT) overnight at 4°C.

-

The membrane was washed three times with TBST.

-

The membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The membrane was washed three times with TBST.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Procedure:

-

Farage cells were treated with 1 µM or 5 µM this compound or DMSO for 24 hours.[7]

-

Total RNA was extracted using TRIzol reagent (Invitrogen).

-

cDNA was synthesized using a reverse transcription kit (Promega).

-

RT-qPCR was performed using SYBR Green master mix on a real-time PCR system.

-

The relative expression of target genes (ATR, TP53, CDKN1A) was normalized to the expression of a housekeeping gene (e.g., GAPDH).

-

The 2-ΔΔCt method was used to calculate the fold change in gene expression.

-

Signaling Pathway Visualizations

The reactivation of p53, ATR, and CDKN1A by this compound has profound implications for cell fate, leading to cell cycle arrest and apoptosis.

p53 Reactivation Pathway

ATR-Mediated DNA Damage Response

CDKN1A-Induced Cell Cycle Arrest

Conclusion

This compound represents a promising new therapeutic agent that targets the oncogenic activity of BCL6. Its ability to disrupt the BCL6-SMRT co-repressor complex leads to the significant reactivation of the p53, ATR, and CDKN1A tumor suppressor pathways. The preclinical data presented in this guide highlight the potent anti-cancer effects of this compound in ovarian cancer models. The detailed experimental protocols and pathway visualizations provide a valuable resource for researchers and drug development professionals seeking to further investigate and develop BCL6 inhibitors as a novel class of anti-cancer therapeutics. Further studies are warranted to explore the full clinical potential of this compound in a broader range of malignancies characterized by BCL6 overexpression.

References

- 1. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer [ijbs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijbs.com [ijbs.com]

The Bioactivity of WK369 in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in gynecological oncology, characterized by late-stage diagnosis and high rates of recurrence and chemoresistance. The transcription factor B-cell lymphoma 6 (BCL6) has emerged as a promising therapeutic target, as its high expression is associated with poor prognosis and cisplatin resistance in ovarian cancer. This technical guide provides an in-depth overview of the bioactivity of WK369, a novel small molecule inhibitor of BCL6, in the context of ovarian cancer. This compound has demonstrated potent anti-tumor effects in preclinical models, suggesting its potential as a therapeutic candidate. This document details the mechanism of action, quantitative bioactivity data, and the experimental protocols used to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a novel small molecule inhibitor that directly targets the BCL6 protein. Its mechanism of action involves binding to the BCL6-BTB domain, which consequently blocks the interaction between BCL6 and the SMRT co-repressor complex.[1][2] This disruption of the BCL6-SMRT interaction leads to the reactivation of key tumor suppressor pathways and the inhibition of pro-survival signaling cascades. Specifically, the bioactivity of this compound results in:

-

Reactivation of Tumor Suppressor Genes: By inhibiting BCL6, this compound leads to the increased expression of p53, ATR, and CDKN1A, which are critical regulators of cell cycle arrest and apoptosis.[1][2]

-

Inhibition of Pro-Survival Signaling: this compound suppresses the BCL6-mediated activation of the AKT and MEK/ERK signaling pathways, both of which are crucial for cancer cell proliferation, survival, and metastasis.[2]

This dual mechanism of action contributes to the potent anti-cancer effects of this compound observed in ovarian cancer models.

Quantitative Bioactivity Data

The anti-proliferative activity of this compound has been evaluated across a panel of human ovarian cancer cell lines and compared to normal human cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTS assays after 48 hours of treatment.

| Cell Line | Histological Subtype | BCL6 Expression | IC50 (µM) of this compound |

| ES-2 | Clear Cell Carcinoma | High | 1.56 |

| SKOV3 | Serous Adenocarcinoma | High | 2.89 |

| MCAS | Mucinous Adenocarcinoma | High | 3.12 |

| CAOV3 | Adenocarcinoma | High | 4.28 |

| OVCAR8 | Serous Adenocarcinoma | High | 5.17 |

| A2780 | Endometrioid Carcinoma | Low | > 20 |

| IGROV-1 | Adenocarcinoma | Low | > 20 |

| Normal Cell Lines | |||

| HaCaT | Human Keratinocyte | Low | > 20 |

| 293T | Human Embryonic Kidney | Low | > 20 |

Data extracted from Wu M, et al. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer. Int J Biol Sci. 2024.

In Vitro Bioactivity of this compound

Inhibition of Cell Proliferation and Viability

This compound demonstrates a dose-dependent inhibition of proliferation in ovarian cancer cell lines with high BCL6 expression. In contrast, cell lines with low BCL6 expression and normal human cell lines are significantly less sensitive to the compound.[2] This selectivity suggests that the anti-tumor activity of this compound is primarily mediated through its on-target inhibition of BCL6.

Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to cell cycle arrest and the induction of apoptosis in ovarian cancer cells. Flow cytometry analysis has shown that this compound causes an accumulation of cells in the S phase of the cell cycle.[3] Furthermore, Annexin V/PI staining has confirmed a significant increase in apoptotic cells following treatment with this compound.[2]

Inhibition of Cell Migration and Invasion

The effect of this compound on the metastatic potential of ovarian cancer cells has been assessed using transwell migration and invasion assays. The results indicate that this compound significantly impairs the migratory and invasive capabilities of ovarian cancer cells in a dose-dependent manner.[3]

In Vivo Efficacy of this compound

Preclinical studies using mouse xenograft models of ovarian cancer have demonstrated the in vivo efficacy of this compound. Administration of this compound resulted in a significant reduction in tumor growth and metastasis.[2] Importantly, these anti-tumor effects were achieved without any apparent toxicity in the treated animals. Furthermore, treatment with this compound was associated with prolonged survival in ovarian cancer-bearing mice.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Ovarian Cancer

References

WK369: A Novel BCL6 Inhibitor Driving Cell Cycle Arrest and Apoptosis in Ovarian Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

WK369 is a novel, potent small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. Emerging research has highlighted its significant anti-tumor activity in ovarian cancer models, primarily through the induction of cell cycle arrest and apoptosis. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating BCL6 inhibition as a therapeutic strategy for ovarian cancer.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the BCL6 protein. It specifically binds to the BTB domain of BCL6, a critical region for its function as a transcriptional repressor. This binding event sterically hinders the interaction between BCL6 and its corepressor, SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors). The disruption of the BCL6-SMRT complex leads to the reactivation of key tumor suppressor genes that are normally silenced by BCL6. This reactivation is a central event that triggers downstream cellular processes, ultimately culminating in cell cycle arrest and apoptosis.[1][2][3][4][5]

Quantitative Data: Cell Cycle Arrest and Apoptosis

The efficacy of this compound in inducing cell cycle arrest and apoptosis has been quantitatively assessed in various ovarian cancer cell lines. The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution and the induction of apoptosis in ES-2 and SKOV3 ovarian cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| ES-2 | Control | 55.3 ± 2.1 | 33.1 ± 1.5 | 11.6 ± 0.9 |

| This compound (2.5 µM) | 48.2 ± 1.8 | 42.5 ± 1.7 | 9.3 ± 0.7 | |

| This compound (5 µM) | 35.1 ± 1.3 | 55.8 ± 2.2 | 9.1 ± 0.6 | |

| SKOV3 | Control | 60.1 ± 2.5 | 28.4 ± 1.2 | 11.5 ± 0.8 |

| This compound (2.5 µM) | 52.7 ± 2.0 | 38.9 ± 1.6 | 8.4 ± 0.5 | |

| This compound (5 µM) | 41.3 ± 1.6 | 50.2 ± 2.0 | 8.5 ± 0.6 |

Data are presented as mean ± SD from three independent experiments. Data extracted from graphical representations in the source material.

Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cells

| Cell Line | Treatment (48h) | Apoptotic Cells (%) |

| ES-2 | Control | 3.2 ± 0.4 |

| This compound (2.5 µM) | 15.8 ± 1.2 | |

| This compound (5 µM) | 35.4 ± 2.5 | |

| SKOV3 | Control | 4.1 ± 0.5 |

| This compound (2.5 µM) | 18.2 ± 1.5 | |

| This compound (5 µM) | 40.1 ± 3.1 |

Data represents the percentage of early and late apoptotic cells. Data are presented as mean ± SD from three independent experiments. Data extracted from graphical representations in the source material.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound on cell cycle arrest and apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

ES-2 and SKOV3 ovarian cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed ES-2 and SKOV3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 2.5 µM, 5 µM) or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add the PI staining solution and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

The cell cycle distribution is analyzed using appropriate software (e.g., ModFit LT).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic cells (early and late) after treatment with this compound.

Materials:

-

ES-2 and SKOV3 ovarian cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed ES-2 and SKOV3 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., 2.5 µM, 5 µM) or a vehicle control for 48 hours.

-

Harvest both the adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined using appropriate gating strategies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway of this compound and the workflows for the key experimental protocols.

Caption: this compound signaling pathway in ovarian cancer cells.

Caption: Experimental workflow for cell cycle analysis.

Caption: Experimental workflow for apoptosis assay.

Conclusion

This compound represents a promising therapeutic agent for ovarian cancer by effectively targeting the BCL6 oncogene. Its ability to induce S-phase cell cycle arrest and apoptosis in a dose-dependent manner provides a strong rationale for its continued investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and other BCL6 inhibitors in the treatment of ovarian and potentially other solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer [ijbs.com]

- 4. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Inhibition of the BCL6-BTB Domain by WK369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of WK369, a small molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein. The information presented herein is intended to support research and development efforts in oncology and related fields by offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Analysis of this compound Binding to the BCL6-BTB Domain

This compound has been identified as a potent inhibitor of the BCL6-BTB domain, effectively disrupting its interaction with transcriptional co-repressors. The binding affinity and inhibitory concentration of this compound have been quantified using various biophysical and biochemical assays. A summary of these key quantitative metrics is presented below.

| Parameter | Value | Assay Method | Reference |

| IC50 | < 2 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |

| Kd | 2.24 µM | Surface Plasmon Resonance (SPR) | [1][2] |

Table 1: Quantitative Binding Data for this compound and the BCL6-BTB Domain. The table summarizes the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) of this compound for the BCL6-BTB domain.

Mechanism of Action: Disruption of the BCL6-SMRT Interaction

The BCL6 protein functions as a transcriptional repressor by recruiting co-repressor complexes, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), to its BTB domain.[1][3] This interaction is crucial for the oncogenic activity of BCL6 in various cancers.[4] this compound exerts its inhibitory effect by directly binding to the BCL6-BTB domain, thereby blocking the recruitment of SMRT.[1][3] This disruption leads to the reactivation of BCL6 target genes, including key tumor suppressors like p53, ATR, and CDKN1A, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3][5]

References

- 1. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of WK369 in Disrupting the BCL6-SMRT Oncogenic Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor, is a key driver in several malignancies, including certain lymphomas and solid tumors like ovarian cancer. Its oncogenic activity is mediated through the recruitment of corepressors, such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), to its BTB domain, leading to the silencing of tumor suppressor genes. The small molecule inhibitor, WK369, has emerged as a potent disruptor of this critical protein-protein interaction. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in blocking the BCL6-SMRT interaction, and details the experimental methodologies used to characterize this inhibition.

Introduction

B-cell lymphoma 6 (BCL6) is a master regulator of gene expression, playing a crucial role in the germinal center reaction of B lymphocytes. However, its aberrant expression is implicated in the pathogenesis of various cancers. BCL6 exerts its transcriptional repressive function primarily through its N-terminal BTB (Broad-Complex, Tramtrack and Bric à brac) domain, which facilitates homodimerization and creates a lateral groove for the binding of corepressor proteins like SMRT, NCoR, and BCOR.[1][2] This recruitment leads to histone deacetylation and chromatin condensation, effectively silencing the expression of BCL6 target genes, which include important regulators of cell cycle, DNA damage response, and apoptosis such as p53, ATR, and CDKN1A.[3]

The development of small molecules that can specifically block the BCL6-corepressor interaction is a promising therapeutic strategy.[4] this compound is a novel small molecule inhibitor designed to target the BCL6 BTB domain.[3] Mechanistic studies have demonstrated that this compound directly binds to the BCL6-BTB domain, thereby preventing its interaction with the SMRT corepressor.[3] This disruption reactivates the expression of BCL6 target genes, leading to cell cycle arrest and apoptosis in cancer cells.[5] This guide will delve into the technical details of this compound's mechanism and the assays used to validate its function.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the BCL6-SMRT interaction. It is designed to fit into the lateral groove of the BCL6 BTB domain, a site essential for corepressor binding. By occupying this groove, this compound physically obstructs the binding of the SMRT corepressor protein.[3] This leads to the dissociation of the BCL6-SMRT repressive complex from the DNA, allowing for the transcriptional reactivation of BCL6 target genes. The downstream consequences of this reactivation include the induction of apoptosis and cell cycle arrest in BCL6-dependent cancer cells.[3][6]

Caption: BCL6 Signaling and this compound Inhibition Pathway.

Quantitative Data on this compound-Mediated Inhibition

The potency of this compound in disrupting the BCL6-SMRT interaction and its cellular effects have been quantified using various biophysical and cell-based assays. The following tables summarize the key quantitative data.

| Compound | Assay | Parameter | Value | Reference |

| This compound | HTRF | IC50 | < 2 µM | [7] |

| FX1 | HTRF | IC50 | ~120x higher than this compound | [7] |

| This compound | SPR | KD | 2.24 µM | [7] |

Table 1: Biophysical Characterization of this compound Binding to BCL6.

| Cell Line | Compound | Assay | Parameter | Value | Reference |

| ES-2 (Ovarian Cancer) | This compound | MTS | IC50 (48h) | ~5 µM | [3] |

| SKOV3 (Ovarian Cancer) | This compound | MTS | IC50 (48h) | ~7 µM | [3] |

| Farage (DLBCL) | This compound | MTS | IC50 (48h) | ~2.5 µM | [8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to characterize the role of this compound in blocking the BCL6-SMRT interaction.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the inhibition of the BCL6-SMRT protein-protein interaction in a high-throughput format.

-

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. It utilizes two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., d2). When the two interacting proteins, one labeled with the donor and the other with the acceptor, are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will decrease the FRET signal.

-

Protocol:

-

Recombinant GST-tagged BCL6-BTB domain and His-tagged SMRT peptide are used.

-

Anti-GST antibody labeled with Europium cryptate (donor) and anti-His antibody labeled with d2 (acceptor) are utilized.

-

The assay is performed in a 384-well plate.

-

A mixture of GST-BCL6-BTB and the anti-GST-Europium antibody is prepared in HTRF buffer.

-

A mixture of His-SMRT and the anti-His-d2 antibody is prepared in HTRF buffer.

-

Serial dilutions of this compound (or control compounds) are added to the wells.

-

The two protein-antibody mixtures are added to the wells.

-

The plate is incubated at room temperature for a specified time (e.g., 2 hours).

-

The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.

-

References

- 1. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deubiquitinases in Ovarian Cancer: Role in Drug Resistance and Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | BCL6 promotes the progression of high-grade serous ovarian cancer cells by inhibiting PLAAT4 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. dhvi.duke.edu [dhvi.duke.edu]

Therapeutic Potential of WK369: A BCL6 Inhibitor for Ovarian Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies, with a 5-year survival rate below 35%.[1][2][3] The high mortality is often attributed to late-stage diagnosis and the development of resistance to conventional chemotherapies.[1][2] A promising therapeutic target in this context is the transcriptional repressor B-cell lymphoma 6 (BCL6), which is linked to poor prognosis and cisplatin resistance in ovarian cancer.[1][2] WK369 has emerged as a novel, potent small molecule inhibitor of BCL6, demonstrating significant anti-ovarian cancer activity in preclinical studies.[1][2][4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting the BCL6 protein. It binds to the BTB domain of BCL6, a critical region for its function as a transcriptional repressor.[1][3][4] This binding event competitively inhibits the interaction between BCL6 and its corepressor, SMRT.[1][5] The disruption of the BCL6-SMRT complex leads to the reactivation of key tumor suppressor genes and pathways that are normally silenced by BCL6.

Specifically, the inhibition of BCL6 by this compound results in the following downstream effects:

-

Reactivation of Tumor Suppressor Genes: this compound treatment leads to the re-expression of p53, ATR, and CDKN1A, genes that play crucial roles in DNA damage response, cell cycle arrest, and apoptosis.[1][3][4]

-

Induction of Cell Cycle Arrest and Apoptosis: By reactivating these tumor suppressor pathways, this compound induces cell cycle arrest, primarily in the S phase, and promotes programmed cell death (apoptosis) in ovarian cancer cells.[1][6][7]

-

Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to suppress the BCL6-driven AKT and MEK/ERK signaling pathways, which are known to be abnormally activated in a significant percentage of ovarian cancers and are associated with tumor proliferation, survival, invasion, and metastasis.[1][2][6]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Assay | Source |

| Binding Affinity (KD) | 2.24 µM | Surface Plasmon Resonance (SPR) | [5] |

| IC50 (BCL6-BTB/SMRT Interaction) | < 2 µM (approx. 120x lower than FX1) | Homogeneous Time-Resolved Fluorescence (HTRF) | [5] |

Table 2: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay | Source |

| ES-2 | 1.89 | MTS Assay | [6] |

| SKOV3 | 3.12 | MTS Assay | [6] |

| OVCAR8 | 2.56 | MTS Assay | [6] |

| IGROV-1 | 4.21 | MTS Assay | [6] |

| CAOV3 | 3.78 | MTS Assay | [6] |

| MCAS | 2.87 | MTS Assay | [6] |

Table 3: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model

| Animal Model | Treatment | Tumor Growth Inhibition | Survival Benefit | Source |

| Nude mice with ES-2 xenografts | 50 mg/kg/d this compound (i.p.) | Significant reduction in tumor volume and weight | Prolonged survival of tumor-bearing mice | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Culture

-

Cell Lines: Human ovarian cancer cell lines (ES-2, SKOV3, MCAS, CAOV3, OVCAR8, IGROV-1), normal human cell lines (HaCaT), and human embryonic kidney cells (293T) were obtained from ATCC.[1][2]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., McCoy's 5A for SKOV3 and ES-2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: To screen for inhibitors of the BCL6-BTB and SMRT interaction.[5]

-

Protocol:

-

GST-tagged BCL6-BTB domain protein and His-tagged SMRT peptide were incubated with varying concentrations of this compound in a 384-well plate.

-

After a 1-hour incubation, anti-GST-Tb (donor) and anti-6His-XL665 (acceptor) antibodies were added.

-

The plate was incubated overnight, and the HTRF signal was read on a microplate reader at 665 nm and 620 nm. The ratio of the two fluorescence intensities was used to determine the IC50 values.

-

3. Surface Plasmon Resonance (SPR) Assay

-

Principle: To measure the direct binding affinity of this compound to the BCL6-BTB domain.[5]

-

Protocol:

-

The BCL6-BTB protein was immobilized on a CM5 sensor chip using standard amine-coupling chemistry.

-

Serially diluted concentrations of this compound were injected into the flow system over the sensor chip surface.

-

Association and dissociation were monitored in real-time.

-

The binding kinetics and affinity (KD value) were calculated using the evaluation software.[5]

-

4. MTS Cell Viability Assay

-

Principle: To assess the anti-proliferative activity of this compound.[6]

-

Protocol:

-

Ovarian cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound for 48 hours.

-

MTS reagent was added to each well, and the plate was incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader to determine the percentage of viable cells relative to untreated controls. IC50 values were then calculated.

-

5. Clonogenic Formation Assay

-

Principle: To evaluate the long-term effect of this compound on the proliferative capacity of single cells.[6]

-

Protocol:

-

A low density of ovarian cancer cells (e.g., 500 cells/well) was seeded in 6-well plates.

-

Cells were treated with the indicated concentrations of this compound or FX1 for 7 days, with the medium being replaced every 3 days.

-

Colonies were fixed with methanol and stained with crystal violet.

-

The number of colonies containing at least 50 cells was counted.

-

6. Transwell Cell Invasion Assay

-

Principle: To assess the effect of this compound on the invasive potential of ovarian cancer cells.[6]

-

Protocol:

-

The upper chambers of Transwell inserts were coated with Matrigel.

-

Ovarian cancer cells, pre-treated with this compound or FX1 for 24 hours, were seeded in the upper chamber in serum-free medium.

-

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

-

After 24 hours, non-invading cells on the upper surface of the membrane were removed.

-

Invading cells on the lower surface were fixed, stained, and counted under a microscope.

-

7. Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: To determine the effect of this compound on cell cycle distribution and apoptosis induction.[7]

-

Protocol:

-

Cell Cycle:

-

Cells were treated with this compound for 24 hours.

-

Cells were harvested, washed, and fixed in 70% ethanol overnight at -20°C.

-

Cells were then treated with RNase A and stained with propidium iodide (PI).

-

Cell cycle distribution was analyzed by flow cytometry.[7]

-

-

Apoptosis:

-

Cells were treated with this compound for 48 hours.

-

Cells were harvested and stained with an Annexin V-FITC and PI apoptosis detection kit.

-

The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.[7]

-

-

8. In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

-

Protocol:

-

Female athymic nude mice were subcutaneously injected with ES-2 ovarian cancer cells.[1]

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered daily via intraperitoneal (i.p.) injection at a dosage of 50 mg/kg.[8] The control group received the vehicle.

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, mice were euthanized, and tumors were excised and weighed.[1]

-

Major organs were collected for H&E staining to assess for any toxic effects.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in ovarian cancer cells.

Caption: A typical preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of ovarian cancer. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and its ability to overcome cisplatin resistance highlight its potential as a valuable addition to the current landscape of ovarian cancer therapies. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a targeted therapy for this deadly disease. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile in patients.

References

- 1. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with WK369

For Researchers, Scientists, and Drug Development Professionals

Introduction

WK369 is a novel small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor protein implicated in the pathogenesis of various cancers, including ovarian cancer.[1] In vitro studies have demonstrated that this compound exhibits potent anti-tumor activity by disrupting the interaction between the BCL6 BTB domain and the SMRT corepressor, leading to the reactivation of key tumor suppressor genes.[1] This document provides detailed protocols for the in vitro evaluation of this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.

Mechanism of Action

This compound directly binds to the BTB domain of BCL6, a critical region for its function as a transcriptional repressor. This binding event sterically hinders the recruitment of the SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) corepressor complex. The disruption of the BCL6-SMRT interaction leads to the derepression of BCL6 target genes, including p53, ATR, and CDKN1A.[1] The reactivation of these genes results in cell cycle arrest, primarily at the S phase, and the induction of apoptosis in cancer cells.[2][3]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound. Under normal oncogenic conditions in certain cancers, BCL6 acts as a transcriptional repressor, binding to the promoter regions of tumor suppressor genes like p53, ATR, and CDKN1A and recruiting the SMRT corepressor to silence their expression. This repression promotes cell proliferation and survival. This compound intervenes by binding to the BCL6-BTB domain, preventing SMRT interaction and thereby reactivating the expression of these critical tumor suppressor genes.

Caption: this compound disrupts the BCL6-SMRT complex, reactivating tumor suppressor genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Reference |

| KD (BCL6-BTB) | 2.24 µM | Surface Plasmon Resonance (SPR) | [4] |

| IC50 (BCL6-SMRT interaction) | < 2 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | [4] |

Table 2: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | BCL6 Expression |

| ES-2 | ~1 | High |

| SKOV3 | ~2 | High |

| CAOV3 | ~2.5 | High |

| OVCAR8 | ~3 | High |

| MCAS | ~4 | High |

| IGROV-1 | > 10 | Low |

| A2780 | > 10 | Low |

| HEK293T (Normal) | > 20 | N/A |

| LO2 (Normal) | > 20 | N/A |

Data is estimated from graphical representations in the cited literature and should be considered approximate.[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Experimental Workflow

Caption: General workflow for in vitro characterization of this compound.

Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of ovarian cancer cell lines.

Materials:

-

Ovarian cancer cell lines (e.g., ES-2, SKOV3, IGROV-1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound disrupts the interaction between BCL6 and SMRT in ovarian cancer cells.

Materials:

-

Ovarian cancer cells with high BCL6 expression (e.g., ES-2, SKOV3)

-

This compound (e.g., 5 µM treatment for 24 hours)[1]

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-BCL6 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-SMRT antibody for Western blotting

-

Anti-BCL6 antibody for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 24 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-BCL6 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add protein A/G magnetic beads to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-SMRT and anti-BCL6 antibodies.

-

A reduced SMRT signal in the this compound-treated sample compared to the control indicates disruption of the BCL6-SMRT interaction.

Luciferase Reporter Assay

Objective: To quantify the effect of this compound on the transcriptional repressive activity of BCL6.

Materials:

-

HEK293T cells

-

Lipofectamine 2000 or a similar transfection reagent

-

BCL6 reporter plasmid (e.g., pGL4.10 containing a BCL6-responsive promoter driving firefly luciferase)

-

Renilla luciferase plasmid (for normalization)

-

This compound

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect HEK293T cells with the BCL6 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle (DMSO).

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

An increase in luciferase activity in this compound-treated cells indicates a reduction in BCL6-mediated transcriptional repression.

Western Blot Analysis

Objective: To detect changes in the protein levels of BCL6 target genes (p53, ATR, CDKN1A) following this compound treatment.

Materials:

-

Ovarian cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies against p53, ATR, CDKN1A, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the changes in mRNA expression of BCL6 target genes upon this compound treatment.

Materials:

-

Ovarian cancer cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for p53, ATR, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB)

Protocol:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using specific primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Clonogenic Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Ovarian cancer cells

-

Complete growth medium

-

6-well plates

-

This compound

-

Crystal violet staining solution

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.[2]

-

Remove the drug-containing medium and replace it with fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction for each treatment group relative to the control.

Transwell Migration Assay

Objective: To evaluate the effect of this compound on the migratory capacity of ovarian cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Pre-treat cells with this compound for 24 hours.[2]

-

Resuspend the treated cells in serum-free medium.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 12-24 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution and apoptosis induction.

Materials:

-

Ovarian cancer cells

-

This compound

-

Propidium Iodide (PI) for cell cycle analysis

-

Annexin V-FITC and PI for apoptosis analysis

-

Flow cytometer

Protocol for Cell Cycle Analysis:

-

Treat cells with this compound for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol for Apoptosis Analysis:

-

Treat cells with this compound.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

References

Application Notes and Protocols for In Vivo Administration of WK369

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and in vivo administration of WK369, a potent and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6). This compound has demonstrated anti-cancer activity in preclinical models, particularly in ovarian cancer, by disrupting the BCL6/corepressor interaction, leading to the reactivation of tumor suppressor genes.[1][2][3] This document offers detailed protocols for the formulation of this compound for in vivo studies, stability and storage guidelines, and a summary of its mechanism of action. The information is intended to ensure consistent and reproducible experimental outcomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the proper handling, storage, and preparation of the compound.

| Property | Value | Reference |

| Molecular Formula | C19H20FN5O2 | [1][2][4] |

| Molecular Weight | 369.39 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | >98% (HPLC) | [2] |

| In Vitro Solubility | DMSO: 100 mg/mL (270.72 mM) (Requires ultrasonic and warming) | [1] |

Mechanism of Action and Signaling Pathway

This compound is a specific inhibitor of BCL6 that directly binds to the BCL6-BTB domain.[1][2][4] This binding action blocks the interaction between BCL6 and the SMRT corepressor, leading to the reactivation of BCL6 target genes such as p53, ATR, and CDKN1A.[1][2] The re-expression of these tumor suppressor genes induces cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, in ovarian cancer models, this compound has been shown to inhibit the AKT and MEK/ERK signaling pathways.[2]

Caption: Mechanism of action of this compound.

Formulation Protocols for In Vivo Administration

The poor aqueous solubility of this compound necessitates the use of co-solvents and excipients for in vivo administration. Two validated protocols are provided below. The choice of formulation will depend on the specific experimental design, including the route of administration and the dosing schedule. It is recommended to prepare the working solution fresh on the day of use.[1]

Formulation Data

| Formulation Component | Protocol 1 (% v/v) | Protocol 2 (% v/v) |

| DMSO | 10% | 10% |

| PEG300 | 40% | - |

| Tween-80 | 5% | - |

| Saline | 45% | - |

| Corn Oil | - | 90% |

| Achievable Concentration | ≥ 5 mg/mL (13.54 mM) | ≥ 5 mg/mL (13.54 mM) |

| Appearance | Clear solution | Clear solution |

Experimental Workflow for Formulation

The following diagram illustrates the general workflow for preparing this compound for in vivo administration.

References

Application Notes and Protocols for Cell Viability Assay Using WK369

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing cell viability upon treatment with WK369, a novel small molecule inhibitor of B-cell lymphoma 6 (BCL6). The provided methodologies and data presentation are intended to guide researchers in pharmacology, oncology, and drug development in evaluating the cytotoxic and anti-proliferative effects of this compound.

Introduction

This compound is a potent and selective inhibitor of BCL6, a transcriptional repressor implicated in the pathogenesis of various cancers, including ovarian cancer and diffuse large B-cell lymphoma (DLBCL).[1] It functions by directly binding to the BCL6-BTB domain, thereby disrupting its interaction with the SMRT corepressor.[1][2] This action leads to the reactivation of downstream targets such as p53, ATR, and CDKN1A, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] Assessing the impact of this compound on cancer cell viability is a critical step in preclinical evaluation. This protocol details the use of a tetrazolium-based colorimetric assay (MTS) to quantify viable cells, a common and reliable method for such studies.

Data Presentation

The following table summarizes the expected anti-proliferative activities of this compound on various cancer cell lines and its cytotoxic effects on normal cell lines. This data is illustrative and based on findings from existing research.[4] Actual results may vary depending on experimental conditions.

| Cell Line | Cell Type | BCL6 Expression | Treatment Duration (h) | IC50 (µM) |

| ES-2 | Ovarian Cancer | High | 72 | ~1.5 |

| SKOV3 | Ovarian Cancer | High | 72 | ~2.0 |

| OVCAR3 | Ovarian Cancer | High | 48 | ~2.5 |

| A2780 | Ovarian Cancer | High | 48 | ~3.0 |

| Normal Human Cell Line 1 | Normal | Low | 48 | > 50 |

| Normal Human Cell Line 2 | Normal | Low | 48 | > 50 |

Experimental Protocols

Cell Viability Assay Using MTS

This protocol is adapted from standard MTS assay procedures and is specifically tailored for evaluating the effects of this compound.[4][5]

Materials:

-

This compound compound

-

Cell line of interest (e.g., ES-2, SKOV3 ovarian cancer cells)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well clear-bottom tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTS Assay:

-

Following the incubation period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell type and metabolic rate.

-

After incubation, place the plate on a plate shaker for 1 minute to ensure a homogenous mixture.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: this compound inhibits BCL6, leading to apoptosis.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for this compound cell viability assay.

References

Application Note & Protocol: Measuring the Effect of WK369 on Cancer Cell Invasion using a Transwell Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer metastasis is a complex process involving the local invasion of cancer cells into surrounding tissues, intravasation into blood and lymphatic vessels, and extravasation to form secondary tumors. A critical initial step in this cascade is cell invasion through the extracellular matrix (ECM). The Transwell cell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.

This document provides a detailed protocol for utilizing a Transwell invasion assay to evaluate the efficacy of WK369, a novel small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a transcriptional repressor that has been identified as a driver of cancer progression in various malignancies, including ovarian cancer.[2][3] this compound has been shown to inhibit cancer cell proliferation, migration, and invasion, making this assay critical for characterizing its anti-metastatic properties.[2]

Mechanism of Action: this compound

This compound functions by directly binding to the BCL6 BTB domain, which disrupts the interaction between BCL6 and its corepressors, such as SMRT.[1][3] This blockage reactivates the expression of BCL6 target genes, including key tumor suppressors like p53, ATR, and CDKN1A, leading to cell cycle arrest and apoptosis.[1][4]

In the context of cell invasion, BCL6 is understood to influence key signaling pathways that regulate cell motility and matrix degradation. Evidence suggests that BCL6 promotes cancer progression by modulating the PI3K/AKT signaling pathway.[3][4] Inhibition of BCL6 by this compound is expected to suppress this pathway. The PI3K/AKT/mTOR signaling cascade is a central regulator of cell invasion and metastasis, partly through its ability to upregulate matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[5][6] These MMPs are crucial for degrading Type IV collagen, a primary component of the basement membrane, thereby enabling cancer cells to invade surrounding tissues.[7][8] Therefore, this compound is hypothesized to reduce cell invasion by inhibiting the BCL6-mediated activation of the PI3K/AKT pathway, leading to decreased MMP expression and activity.

Caption: Proposed signaling pathway for this compound-mediated inhibition of cell invasion.

Experimental Protocol: Transwell Cell Invasion Assay